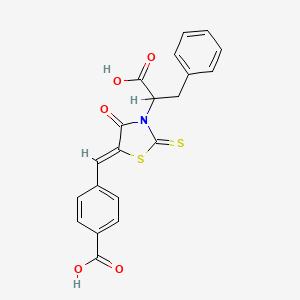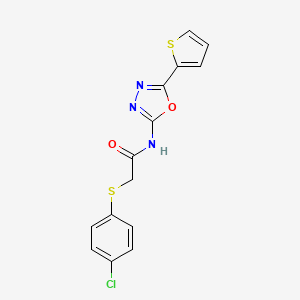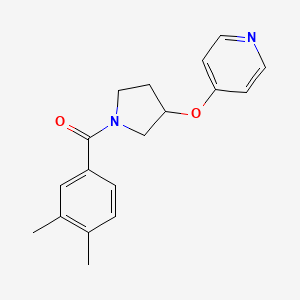
(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrrolidinyl group and a pyridinyl group, both of which are common structures in many organic compounds . The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridinyl group is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones, crosscoupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidinyl and pyridinyl groups. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Wissenschaftliche Forschungsanwendungen
Research on Structurally Similar Compounds
Chemical Structure and Hydrogen Bonding : A study of a compound with a pyrrolidine ring demonstrates the geometric configuration and intermolecular hydrogen bonding, highlighting the structural intricacies that could influence the behavior of similar compounds in various chemical contexts (Butcher, Bakare, & John, 2006).
Organocatalysis : Research into diaryl-2-pyrrolidinemethanols for enantioselective Michael addition of malonate esters to nitroolefins suggests that pyrrolidine-based compounds can serve as efficient bifunctional organocatalysts, offering potential pathways for the synthesis of optically active compounds (Lattanzi, 2006).
Molecular Structures of Pyridin-4-one Derivatives : The molecular structures of various N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showcasing the importance of structural analysis in understanding compound interactions and dimer formation (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Radical Functionalized Monothiophenes : The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals demonstrate the potential for creating stable organic radicals with specific electronic properties, which could have implications for electronic and photonic applications (Chahma, Riopel, & Arteca, 2021).
Synthesis of Pyrrolidin Derivatives : The creation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives from aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents highlights methodologies for synthesizing complex pyrrolidine derivatives, which could be relevant for the development of new pharmaceuticals or materials (Kobayashi et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-3-4-15(11-14(13)2)18(21)20-10-7-17(12-20)22-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOXOITLVIOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
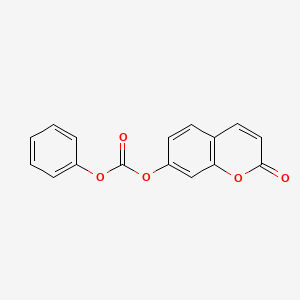
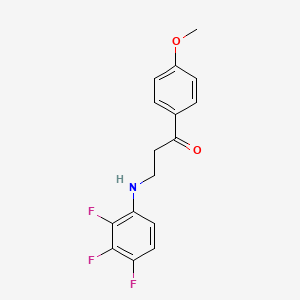
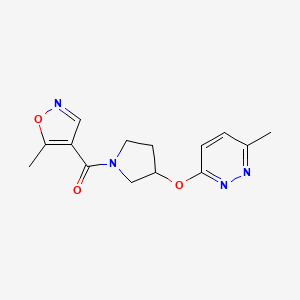
![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)
